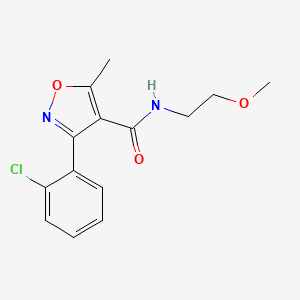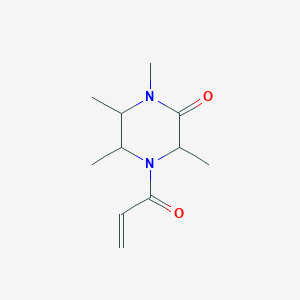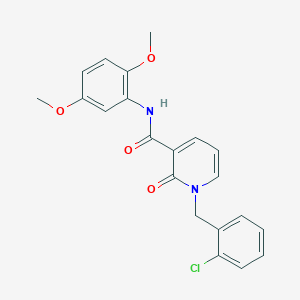
(E)-N-(1-Benzoylpyrrolidin-3-yl)-4-(dimethylamino)but-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-(1-Benzoylpyrrolidin-3-yl)-4-(dimethylamino)but-2-enamide, also known as Boc-Delta-Lys-N(Me)-Delta-Abu-OH, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry.
Mécanisme D'action
The mechanism of action of (E)-N-(1-Benzoylpyrrolidin-3-yl)-4-(dimethylamino)but-2-enamides-N(Me)-Delta-Abu-OH is not fully understood. However, it has been suggested that the compound may act as an inhibitor of proteases, enzymes that are involved in the breakdown of proteins. It may also interact with specific receptors in the body, leading to various biological effects.
Biochemical and Physiological Effects:
(E)-N-(1-Benzoylpyrrolidin-3-yl)-4-(dimethylamino)but-2-enamides-N(Me)-Delta-Abu-OH has been shown to have various biochemical and physiological effects, including anti-inflammatory and analgesic effects. The compound has also been shown to inhibit the growth of cancer cells and to have neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using (E)-N-(1-Benzoylpyrrolidin-3-yl)-4-(dimethylamino)but-2-enamides-N(Me)-Delta-Abu-OH in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one of the limitations is its cost, which may limit its use in certain research areas.
Orientations Futures
There are several future directions for research involving (E)-N-(1-Benzoylpyrrolidin-3-yl)-4-(dimethylamino)but-2-enamides-N(Me)-Delta-Abu-OH. One of the areas of interest is the development of new drugs based on the compound's structure and mechanism of action. Another area of interest is the study of the compound's effects on specific biological pathways and its potential use in the treatment of various diseases. Additionally, the compound's potential as a tool in the study of protein-protein interactions and peptide synthesis is an area of ongoing research.
Conclusion:
(E)-N-(1-Benzoylpyrrolidin-3-yl)-4-(dimethylamino)but-2-enamides-N(Me)-Delta-Abu-OH is a synthetic compound that has shown potential in various scientific research applications. Its high purity and stability make it an attractive tool for lab experiments, and its potential as a drug candidate for the treatment of various diseases is an area of ongoing research. Further studies are needed to fully understand the compound's mechanism of action and its effects on specific biological pathways.
Méthodes De Synthèse
(E)-N-(1-Benzoylpyrrolidin-3-yl)-4-(dimethylamino)but-2-enamides-N(Me)-Delta-Abu-OH can be synthesized through a multistep process involving the reaction of various chemical compounds. The synthesis method involves the use of reagents such as N-benzoylpyrrolidine, N,N-dimethyl-2-aminoethanol, and N,N-dimethyl-4-aminobutyraldehyde, among others. The final product is obtained after purification through chromatography techniques.
Applications De Recherche Scientifique
(E)-N-(1-Benzoylpyrrolidin-3-yl)-4-(dimethylamino)but-2-enamides-N(Me)-Delta-Abu-OH has been used in scientific research for various applications, including drug design, peptide synthesis, and biological studies. The compound has shown potential in the development of new drugs for the treatment of cancer, Alzheimer's disease, and other neurological disorders. It has also been used as a tool in the synthesis of peptides and in the study of protein-protein interactions.
Propriétés
IUPAC Name |
(E)-N-(1-benzoylpyrrolidin-3-yl)-4-(dimethylamino)but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c1-19(2)11-6-9-16(21)18-15-10-12-20(13-15)17(22)14-7-4-3-5-8-14/h3-9,15H,10-13H2,1-2H3,(H,18,21)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUWCYZQNMNWNHM-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NC1CCN(C1)C(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NC1CCN(C1)C(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(1-Benzoylpyrrolidin-3-yl)-4-(dimethylamino)but-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Ethyl-2-[(4-fluorophenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2448754.png)

![3,5-Dimethyl-4-[[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,2-oxazole](/img/structure/B2448756.png)
![N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]thiophene-2-carboxamide](/img/structure/B2448757.png)
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclohexanecarboxamide](/img/structure/B2448760.png)
![3,5-Dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2448763.png)

![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(3-pyridinylmethyl)acetamide](/img/structure/B2448765.png)

![1-({[4-(Diphenylmethyl)piperazinyl]sulfonyl}methyl)-7,7-dimethylbicyclo[2.2.1] heptan-2-one](/img/structure/B2448769.png)
![(E)-3-(2,5-dioxopyrrolidin-1-yl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2448772.png)

![4-{4-[(4-chlorophenyl)sulfanyl]-3,5-dimethyl-1H-pyrazole-1-carbonyl}pyridine](/img/structure/B2448774.png)
![N-benzyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2448776.png)